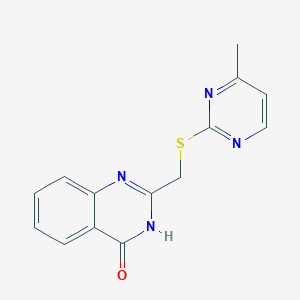

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a thioether linkage to a methylpyrimidine moiety, adding to its chemical versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Alkylation and Functionalization of the Thioether Group

The thioether moiety (-S-CH2-) in the compound serves as a reactive site for nucleophilic substitution or alkylation. Key findings include:

a. Ethyl Bromoacetate Alkylation

-

Reaction with ethyl bromoacetate in the presence of K₂CO₃ yields ester derivatives (e.g., 2-(((4-methylpyrimidin-2-yl)thio)methyl)-3-substituted quinazolin-4(3H)-one esters).

-

Conditions : Acetone, reflux, 6–8 hours.

b. Hydrazide Formation

-

Subsequent treatment of the ester derivatives with hydrazine hydrate produces hydrazide analogs.

-

Conditions : Ethanol, room temperature, 2–4 hours.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃ | Ester derivatives | 48–97 | |

| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, RT | Hydrazide derivatives | 73–96 |

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions to form fused heterocycles:

a. Pyrroloquinazolinone Formation

-

Reaction with chloroacetyl chloride in THF leads to cyclization at the N3 position, forming pyrrolo[2,1-b]quinazolin-5-one derivatives.

-

Mechanism : Chloroacetylation at the thioether methyl group, followed by intramolecular nucleophilic attack by the NH group.

-

Conditions : Dry THF, reflux, 4 hours.

b. Imidazoquinazoline Synthesis

-

Condensation with phenacyl chloride in ethanol generates imidazo[1,2-c]quinazoline derivatives through a two-step process:

-

Formation of a quinazolinium intermediate.

-

Cyclization via elimination of HCl.

-

Nucleophilic Substitution at the Pyrimidine Ring

The 4-methylpyrimidin-2-yl group participates in substitution reactions:

a. Suzuki Cross-Coupling

-

The pyrimidine ring undergoes palladium-catalyzed coupling with arylboronic acids to introduce aromatic substituents.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

b. Buchwald-Hartwig Amination

-

Introduction of amino groups via amination at the pyrimidine C4 position.

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.

Glycosylation via Click Chemistry

The thioether methyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for glycosylation:

a. Triazole-Linked Glycosides

-

Reaction with propargyl glycosides (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide) forms 1,2,3-triazole-linked derivatives.

-

Conditions : CuSO₄·5H₂O, sodium ascorbate, THF/H₂O, RT.

| Glycosyl Donor | Product Structure | Yield (%) | Source |

|---|---|---|---|

| Acetylated galactose | Triazole-linked quinazolinone-galactoside | 84–87 |

Kinase Inhibition Mechanism

While not a direct chemical reaction, molecular docking studies reveal:

-

The compound acts as an ATP non-competitive inhibitor against CDK2 and HER2 kinases.

-

The pyrimidine and quinazolinone moieties form hydrogen bonds with kinase active sites (e.g., Glu81 and Leu83 in CDK2) .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core with a thioether and a pyrimidine substituent. This structure combines a benzene ring and a pyrimidine-like moiety, contributing to its chemical reactivity and biological activity.

Potential Applications

The unique structure of this compound makes it a promising candidate in several fields. Its applications stem from its capacity to interact with target proteins, particularly tyrosine kinases. Molecular docking studies suggest it can act as an ATP non-competitive inhibitor against kinases like CDK2 and HER2, which are involved in cancer progression signaling pathways. This indicates its potential role in modulating these pathways.

Biological Activities

Compounds related to quinazolin-4(3H)-one have demonstrated significant biological activities, including anticancer and antimicrobial properties. Derivatives of quinazolinone, 4-methylquinazoline, and 2-mercaptoquinazoline also exhibit anticancer and antimicrobial activity.

Use in Synthesis

The chemical reactivity of this compound, attributed to its functional groups, allows for synthesizing derivatives with varying biological properties. Optimizing reaction conditions, including temperature and solvent choice, is crucial for achieving high yields and purity in the final product.

Interaction Studies

Wirkmechanismus

The mechanism of action of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

Thioether-Linked Heterocycles: Compounds with thioether linkages to various heterocyclic moieties.

Uniqueness

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core and a methylpyrimidine thioether linkage, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Biologische Aktivität

2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This compound integrates a quinazolinone core with a thioether and pyrimidine substituent, which may enhance its biological efficacy.

Chemical Structure and Properties

The compound features a fused bicyclic system comprising a benzene ring and a pyrimidine-like moiety, contributing to its biological activity and chemical reactivity. The thioether group is significant as it may enhance the compound's interactions with biological targets.

Biological Activities

Research has indicated that quinazolinone derivatives exhibit a variety of biological activities, including:

- Cytotoxicity : Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives of quinazolin-4(3H)-one have shown significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Compounds related to this structure have demonstrated IC50 values that are significantly lower than standard treatments, indicating their potential as anticancer agents .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Control IC50 (µM) |

|---|---|---|---|

| 2j | MCF-7 | 3.79 ± 0.96 | 5.9 ± 0.74 (Lapatinib) |

| 3g | A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 (Lapatinib) |

| 2i | CDK2 | 0.173 ± 0.012 | 0.131 ± 0.015 (Imatinib) |

| 3i | HER2 | 0.079 ± 0.015 | 0.078 ± 0.015 (Lapatinib) |

Molecular docking studies suggest that this compound acts as an ATP non-competitive inhibitor against various tyrosine kinases, including CDK2 and HER2, which are crucial in cancer progression pathways . The interaction studies reveal that the unique structural features of the compound allow it to effectively modulate signaling pathways involved in cellular proliferation and survival.

Case Studies

- Cytotoxicity in Breast Cancer : In a study evaluating the cytotoxic effects on MCF-7 cells, compounds derived from quinazolin-4(3H)-one exhibited cytotoxicity that was 2 to 30-fold more potent than lapatinib, a known treatment for breast cancer .

- Inhibition of Tyrosine Kinases : Further investigations into the inhibitory activities against multiple tyrosine kinases revealed that compounds such as 2i and 3i showed potent inhibition against CDK2 and HER2, suggesting their potential as targeted therapies in oncology .

Eigenschaften

IUPAC Name |

2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-9-6-7-15-14(16-9)20-8-12-17-11-5-3-2-4-10(11)13(19)18-12/h2-7H,8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFQBJNVCPWSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.